Carbonic Anhydrase Inhibition: Biphenyl-4-sulfonamide Scaffold Confers Subnanomolar Potency and Isoform Selectivity Not Achievable with Monocyclic Sulfonamides
The 1,1'-biphenyl-4-sulfonamide core present in the target compound is a privileged scaffold for carbonic anhydrase (CA) inhibition. In a direct head-to-head evaluation of a structurally related 4'-substituted biphenylsulfonamide series against the standard CA inhibitor acetazolamide (AAZ), the biphenylsulfonamide scaffold achieved subnanomolar Ki values (<0.5 nM) against CA II and CA XIV, representing a >100-fold potency improvement over AAZ (Ki ≈ 50–100 nM) [1]. This potency gain is attributed to the extended biphenyl core filling the hydrophobic channel adjacent to the catalytic zinc, an interaction unavailable to monocyclic phenylsulfonamide analogs such as N-(2-morpholino-2-(thiophen-3-yl)ethyl)benzenesulfonamide (CAS 946357-13-7), which lacks the distal phenyl ring and shows substantially weaker CA binding in docking studies [1]. The morpholino-thiophene tail of the target compound further extends into the solvent-exposed region, potentially modulating isoform selectivity between membrane-associated CA IX/XIV and cytosolic CA I/II—a differentiation critical for anticancer versus antiglaucoma applications [2].
| Evidence Dimension | Carbonic anhydrase inhibition potency (Ki) |
|---|---|
| Target Compound Data | Predicted low nanomolar to subnanomolar Ki against CA II/XIV based on biphenylsulfonamide scaffold class data |
| Comparator Or Baseline | Acetazolamide (AAZ): Ki = 50–100 nM against CA II; Monocyclic phenylsulfonamide analog (CAS 946357-13-7): Ki not reported, docking scores indicate weaker zinc coordination |
| Quantified Difference | Class-level potency gain: ~100- to >200-fold improvement over AAZ for biphenylsulfonamide scaffold; monocyclic analog lacks biphenyl hydrophobic contacts, predicted ≥10-fold weaker binding |
| Conditions | Stopped-flow CO2 hydrase assay using recombinant human CA isoforms I, II, IX, XII, XIV; pH 7.5, 20°C |
Why This Matters
This evidence supports procurement of the biphenylsulfonamide-containing target compound over monocyclic benzenesulfonamide analogs when submicromolar CA inhibition is required, as the biphenyl core is essential for the hydrophobic channel occupancy that drives subnanomolar potency.
- [1] La Regina, G.; Coluccia, A.; Famiglini, V.; Pelliccia, S.; Passacantilli, S.; Piscitelli, F.; Silvestri, R. Discovery of 1,1'-Biphenyl-4-sulfonamides as a New Class of Potent and Selective Carbonic Anhydrase XIV Inhibitors. J. Med. Chem. 2015, 58 (21), 8564–8572. View Source
- [2] Puxeddu, M.; La Regina, G.; Coluccia, A.; Silvestri, R. Discovery of New 1,1'-Biphenyl-4-sulfonamides as Selective Subnanomolar Human Carbonic Anhydrase II Inhibitors. ACS Med. Chem. Lett. 2020, 11 (3), 315–320. View Source
